molecular formula C14H23KN3O10 B1609950 pentapotassium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate CAS No. 7216-95-7

pentapotassium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate

Cat. No.: B1609950
CAS No.: 7216-95-7
M. Wt: 432.44 g/mol
InChI Key: AVTREVLJQWPYFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

pentapotassium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate: is a chemical compound known for its chelating properties. It is often used in various industrial and scientific applications due to its ability to bind metal ions. This compound is a derivative of glycine, a simple amino acid, and is modified to include multiple carboxymethyl groups, enhancing its chelating ability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pentapotassium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate typically involves the reaction of glycine with formaldehyde and potassium cyanide, followed by hydrolysis. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous processes. The raw materials are mixed in large reactors, and the reaction is carefully monitored to maintain optimal conditions. After the reaction, the product is purified through crystallization or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.

    Reduction: It can also participate in reduction reactions, gaining electrons and forming reduced products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a chelating agent to bind metal ions in various reactions. It helps in the removal of metal impurities and enhances the stability of metal complexes.

Biology: In biological research, it is used to study metal ion interactions with biomolecules. It can also be used in the preparation of metal-chelate complexes for various biochemical assays.

Medicine: In medicine, this compound is explored for its potential in chelation therapy, where it helps in the removal of toxic metal ions from the body. It is also used in diagnostic imaging as a contrast agent.

Industry: In industrial applications, it is used in water treatment processes to remove heavy metals. It is also used in the formulation of cleaning agents and detergents to enhance their effectiveness by binding metal ions that interfere with cleaning processes.

Mechanism of Action

The mechanism of action of pentapotassium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate involves its ability to form stable complexes with metal ions. The multiple carboxymethyl groups in the compound provide multiple binding sites for metal ions, forming a stable chelate complex. This chelation process helps in the sequestration and removal of metal ions from solutions or biological systems.

Comparison with Similar Compounds

  • Glycine, N,N-bis(2-(bis(carboxymethyl)amino)ethyl)-, sodium salt (1:5)
  • Glycine, N,N-bis(2-(bis(carboxymethyl)amino)ethyl)-, iron salt

Comparison:

  • Potassium Salt: The potassium salt form is often preferred in applications requiring high solubility in water.
  • Sodium Salt: The sodium salt form is commonly used in similar applications but may have different solubility and stability properties.
  • Iron Salt: The iron salt form is used in specific applications where iron chelation is required.

The uniqueness of pentapotassium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate lies in its high solubility and stability, making it suitable for a wide range of applications in various fields.

Properties

CAS No.

7216-95-7

Molecular Formula

C14H23KN3O10

Molecular Weight

432.44 g/mol

IUPAC Name

pentapotassium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate

InChI

InChI=1S/C14H23N3O10.K/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);

InChI Key

AVTREVLJQWPYFS-UHFFFAOYSA-N

SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+]

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O.[K]

Key on ui other cas no.

7216-95-7

physical_description

Liquid

Pictograms

Corrosive; Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
pentapotassium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate
Reactant of Route 2
Reactant of Route 2
pentapotassium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate
Reactant of Route 3
pentapotassium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate
Reactant of Route 4
pentapotassium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate
Reactant of Route 5
pentapotassium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate
Reactant of Route 6
pentapotassium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.